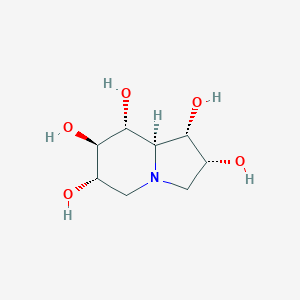
(-)-uniflorine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-uniflorine A is a natural product found in Myrcia multiflora, Eugenia uniflora, and Eugenia hiemalis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Researchers achieved a diastereoselective synthesis of putative uniflorine A, contributing to the understanding of its structure. This synthesis, using key steps like the Petasis borono-Mannich reaction and ring-closing metathesis, indicated an incorrect proposed structure for natural uniflorine A (Davis et al., 2004).
- Another study successfully synthesized (+)-uniflorine A, leading to a structural reassignment of (-)-uniflorine A, indicating its relation to other alkaloids (Ritthiwigrom & Pyne, 2008).
- Total synthesis of (-)-uniflorine A was accomplished, highlighting significant steps like regio- and stereoselective 1,3-dipolar cycloaddition, crucial for understanding the molecule's configuration (Parmeggiani et al., 2009).
Biological Activities and Applications
- A study on Eugenia uniflora L. (Myrtaceae) leaves, used as an antidiabetic agent, isolated uniflorines A and B, showing their inhibitory activities on the increase of plasma glucose level in mice. This research suggests potential medicinal applications of uniflorine A in diabetes management (Matsumura et al., 2000).
- Uniflorine A derivatives were synthesized and evaluated as potential inhibitors of insect trehalase, showing potential as non-toxic insecticides or fungicides. This highlights uniflorine A's application in agricultural pest control (D'Adamio et al., 2015).
Structural Reassessment and Implications
- A comprehensive review of spectroscopic studies and syntheses led to the structural revision of uniflorines A and B, aligning them with known pyrrolizidine alkaloids. This reassessment is critical for accurately understanding and utilizing these compounds in scientific research (Davis, Ritthiwigrom & Pyne, 2008).
Propiedades
Nombre del producto |
(-)-uniflorine A |
|---|---|
Fórmula molecular |
C8H15NO5 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol |
InChI |
InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |
Clave InChI |
KSWHMQGAWBUNLD-XAZAIFFQSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H]2N1C[C@@H]([C@H]([C@@H]2O)O)O)O)O |
SMILES canónico |
C1C(C(C2N1CC(C(C2O)O)O)O)O |
Sinónimos |
uniflorine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
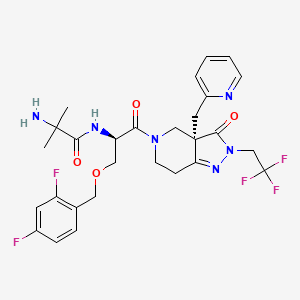
![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)
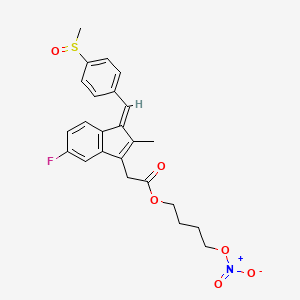
![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)
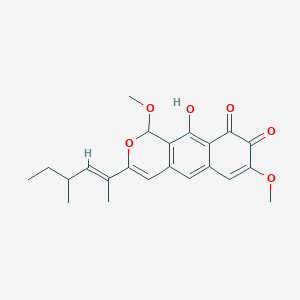
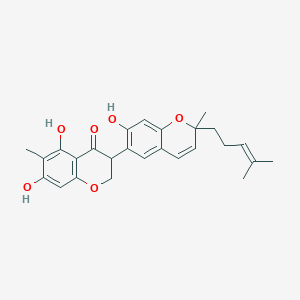
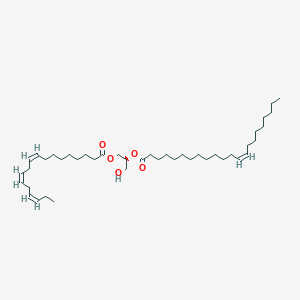
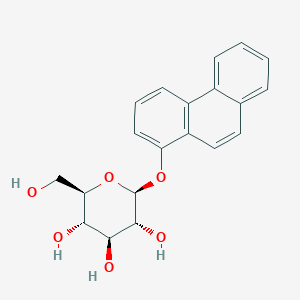
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B1241411.png)
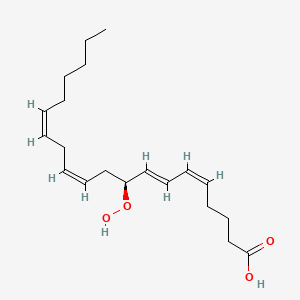
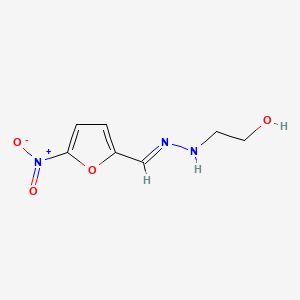
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)